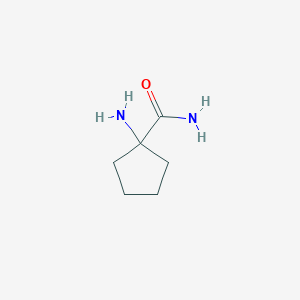

1-Amino-1-cyclopentanecarboxamide

Descripción general

Descripción

The compound "1-Amino-1-cyclopentanecarboxamide" is not directly mentioned in the provided papers. However, the papers discuss various cyclopentane derivatives with amino and carboxy functionalities, which are structurally related to the compound . These derivatives are of significant interest due to their potential applications in medicinal chemistry, particularly as intermediates for the synthesis of receptor agonists, structural analogs of natural amino acids, and as excitants in neuronal studies .

Synthesis Analysis

The synthesis of cyclopentane derivatives is a topic of interest in several studies. For instance, the scalable synthesis of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate stereoisomers is described, which are intermediates for S1P1 receptor agonists. The synthesis achieved high enantiomeric and diastereomeric excesses, demonstrating the potential for producing pure stereoisomers in significant quantities . Another study reports the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, highlighting its relevance as a structural analog of serine and threonine and its presence in an antitumor agent . Additionally, the synthesis of 1-amino-1,3-cyclopentanedicarboxylic acid isomers and their absolute configurations are discussed, with implications for their use as neuronal excitants .

Molecular Structure Analysis

The molecular structures of cyclopentane derivatives are crucial for their biological activity. The geometric isomers of 1-amino-1,2-cyclopentanedicarboxylic acid were studied, and their structures were elucidated using X-ray crystallography. The isomers were found to be zwitterionic in the solid state, with the cis isomer exhibiting strong hydrogen bonding . This structural information is vital for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of cyclopentane derivatives is explored in the context of their potential as excitants in neuronal studies. For example, the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid and its isomers were evaluated for their ability to mimic the actions of N-methyl-D-aspartic acid and alpha-kainic acid in rat hippocampal slices . Such studies provide insights into the chemical reactivity of these compounds in a biological setting.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are often determined by their stereochemistry and functional groups. The papers discuss the synthesis of enantiomerically pure cyclopentane derivatives, such as (1S,3R)- and (1S,3S)-1-amino-3-(hydroxymethyl)cyclopentanes, which are isosteres of ribose and have applications in antiviral and antineoplastic activities . The synthesis of enantiopure methyl (1S,2S,3R,4S,5R)-2-amino-3,4,5-trihydroxycyclopentanecarboxylate is also reported, showcasing the transformation of nitrohexofuranoses into cyclopentylamines . These studies contribute to the understanding of the physical and chemical properties that influence the biological activity of these compounds.

Aplicaciones Científicas De Investigación

Structural Analog and Antitumor Activity

1-Amino-1-cyclopentanecarboxamide and its derivatives have been synthesized and investigated for their structural analogies with natural amino acids and antitumor properties. An example is the synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, a potential structural analog of serine and threonine. This compound integrates structural features present in cycloleucine, an established antitumor agent, highlighting its significance in medicinal chemistry research for developing new therapeutic agents (Huddle & Skinner, 1971).

Chemokine Receptor Antagonism

Research into the applications of cyclopentanecarboxamide derivatives has led to the discovery of potent chemokine receptor antagonists. For instance, the development of 3-piperidinyl-1-cyclopentanecarboxamide as a novel scaffold for CC chemokine receptor 2 (CCR2) antagonists showcases the therapeutic potential of these compounds in treating diseases mediated by CCR2, such as inflammatory conditions (Yang et al., 2007).

Metabolic Inactivity in Antitumor Amino Acids

Studies have also delved into the metabolic inactivity of unnatural amino acids like 1-aminocyclopentanecarboxylic acid (ACPC) in cancer research. ACPC does not undergo metabolic changes in normal rat tissues and does not affect cellular respiration or amino acid metabolism, which indicates its stability and potential utility in therapeutic applications without affecting normal cellular processes (Berlinguet et al., 1962).

Drug Synthesis Intermediates

1-Amino-1-cyclopentanecarboxamide derivatives serve as valuable intermediates in the synthesis of pharmacologically active compounds. This is illustrated by the scalable synthesis and isolation of stereoisomers of methyl 1-amino-3-(4-bromophenyl)cyclopentanecarboxylate, highlighting the compound's utility in creating S1P1 receptor agonists, which are relevant in treating various diseases including autoimmune conditions (Wallace et al., 2009).

Innovative Synthetic Pathways

Research into 1-acetyl N-aryl cyclopentanecarboxamides has led to efficient synthesis methods for pyrano[2,3-b]quinoline derivatives. This showcases the cyclopentane unit's flexibility in chemical synthesis, offering novel pathways for creating complex molecules with potential therapeutic benefits (Zhang et al., 2007).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

1-Amino-1-cyclopentanecarboxamide is structurally related to chemokines . Chemokines are a family of small cytokines, or signaling proteins secreted by cells. They play an essential role in the immune system, specifically in leukocyte (white blood cell) trafficking .

Mode of Action

This compound binds to specific receptors on white blood cells, resulting in an increase in the production of chemokines and other proinflammatory molecules . This interaction triggers a cascade of events that lead to the activation of the immune system.

Result of Action

The molecular and cellular effects of 1-Amino-1-cyclopentanecarboxamide’s action involve the activation of the immune system. By binding to specific receptors on white blood cells, it increases the production of chemokines and other proinflammatory molecules . This leads to an enhanced immune response, which can be beneficial in the treatment of certain conditions.

Propiedades

IUPAC Name |

1-aminocyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-5(9)6(8)3-1-2-4-6/h1-4,8H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVGITVCEHRBDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455665 | |

| Record name | 1-AMINO-1-CYCLOPENTANECARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17193-28-1 | |

| Record name | 1-Aminocyclopentanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17193-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminocyclopentanecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017193281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-AMINO-1-CYCLOPENTANECARBOXAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminocyclopentanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17193-28-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)

![7,8-Dihydrobenzo[a]pyrene](/img/structure/B96447.png)